2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetamide is a chemical compound that incorporates a pyrazole ring and a boronate ester. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential applications as a building block for drug development and material science.
This compound can be synthesized through specific chemical reactions that involve the formation of the pyrazole ring and the introduction of the boronate ester group. The synthesis typically utilizes hydrazine derivatives and α,β-unsaturated carbonyl compounds as starting materials.
The compound belongs to the class of organic molecules known as boronic esters and amides. It features a pyrazole moiety, which is known for its biological activity and utility in medicinal chemistry.
The synthesis of 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetamide can be outlined in two main steps:
The reaction conditions must be optimized to ensure high yield and purity. This may involve controlling temperature, reaction time, and concentration of reactants. In industrial settings, automated synthesis equipment may be used to enhance efficiency.
The molecular formula for 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetamide is , with a molecular weight of 327.2 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₂BN₃O₃ |
Molecular Weight | 327.2 g/mol |
IUPAC Name | 2-pyrazol-1-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
InChI Key | KIGMZTIIHOZYDA-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CN3C=CC=N3 |
The compound can undergo various chemical reactions:
Common reagents for oxidation include hydrogen peroxide and sodium periodate. For substitution reactions, halogens and nucleophiles like amines are typically employed under appropriate conditions.
From oxidation reactions, boronic acids are formed. Substitution reactions yield various substituted pyrazole derivatives depending on the reagents used.
The mechanism by which 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The boronate ester group can form reversible covalent bonds with active site residues in target proteins. Additionally, the pyrazole ring can engage in π–π interactions with aromatic residues within these targets.
The compound is expected to exhibit properties typical of organic compounds containing both amide and boronate functional groups. These may include solubility in organic solvents and stability under standard laboratory conditions.
Chemical properties include reactivity patterns characteristic of boron-containing compounds and amides. The presence of the boronate ester allows for unique reactivity that can be exploited in synthetic applications.
The potential applications of 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetamide include:
This hybrid molecule integrates three pharmacophorically significant components: a boronate ester moiety, a pyrazole heterocycle, and an acetamide functional group. With the CAS registry number 1083326-46-8, it represents an advanced synthetic intermediate in modern organoboron chemistry [1] [7]. The compound's molecular weight of 251.09 g/mol and formula C₁₁H₁₈BN₃O₃ reflect its balanced molecular size for drug discovery applications, positioning it as a valuable precursor in pharmaceutical and materials synthesis [2] [6].
The IUPAC name 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetamide systematically describes its architecture: A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is attached at the 4-position of the pyrazole ring, which is N1-substituted with an acetamide group via a methylene linker. The SMILES representation (O=C(N)CN1N=CC(B2OC(C)(C)C(C)(C)O2=C1) encodes this connectivity [2]. Key structural features include:
Table 1: Structural Analogs and Comparison
Compound Name | CAS Number | Molecular Formula | Key Structural Differences | |
---|---|---|---|---|
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetamide | 1083326-46-8 | C₁₁H₁₈BN₃O₃ | Reference compound | |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanol | 1040377-08-9 | C₁₁H₁₉BN₂O₃ | Hydroxyl instead of acetamide | [8] |
N-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetamide | 1346245-52-0 | C₁₂H₂₀BN₃O₃ | N-methylated acetamide | [4] |
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide | 1220220-21-2 | C₁₃H₁₉BN₂O₃ | Pyridine instead of pyrazole | [5] |
Pinacol boronate esters serve as air-stable precursors to boronic acids, which participate in transformative carbon-carbon bond-forming reactions. The tetrahedral boron in this compound is stabilized by the pinacol diol, preventing deboronation while maintaining transmetalation capability [4]. Key synthetic applications include:
The pinacol group confers crystallinity and protects against protodeboronation, with hydrolysis studies showing <5% deboronation after 24 hours in aqueous methanol (pH 7). Transmetalation occurs at significantly lower temperatures (50-60°C) compared to alkyl boronates due to the pyrazole's electronic effects [2] [4].
Table 2: Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
Electrophile | Catalyst System | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|
4-Bromoanisole | Pd(PPh₃)₄, K₂CO₃ | 80 | 92 | [4] |
2-Chloropyridine | Pd(dppf)Cl₂, CsF | 100 | 78 | [6] |
3-Bromothiophene | Pd(OAc)₂, SPhos, K₃PO₄ | 70 | 85 | [4] |
The molecular hybridization in this compound creates synergistic properties: The pyrazole contributes to target binding (particularly kinase inhibition), the boronate enables synthetic diversification, and the acetamide enhances solubility (calculated logS = -1.57) and forms critical hydrogen bonds with biological targets [2] [5]. Specific applications include:
Computational profiling indicates excellent druglikeness: Molecular weight (251.09), hydrogen bond acceptors (4), donors (1), TPSA (79.37 Ų), and consensus logP (-0.29) comply with Lipinski's rule of five [2]. The high gastrointestinal absorption prediction (BOILED-Egg model) and absence of significant cytochrome inhibition further support pharmaceutical utility [2]. Commercial availability from suppliers like Ambeed (95% purity) and Santa Cruz Biotechnology ($430/g) facilitates research access [1] [7].
Table 3: Key Physicochemical and Pharmacokinetic Properties
Property | Value | Prediction Method | Significance |
---|---|---|---|
Molecular Weight | 251.09 g/mol | - | Ideal for blood-brain barrier penetration |
TPSA | 79.37 Ų | Ertl et al. 2000 | Balanced permeability/solubility |
LogP (consensus) | -0.29 | iLOGP/XLOGP3/MLOGP | Moderate lipophilicity |
Water Solubility | 6.79 mg/mL | ESOL | Sufficient for formulation |
GI Absorption | High | BOILED-Egg model | Good oral bioavailability potential |
CYP Inhibition | None | SVM modeling | Low drug-drug interaction risk |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0